molecular formula C11H22O4 B12416393 2,3-Dihydroxypropyl valproate-d5

2,3-Dihydroxypropyl valproate-d5

Cat. No.: B12416393
M. Wt: 223.32 g/mol
InChI Key: SCJULDQFCFLQKF-BBPJZKKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl valproate-d5 is an isotope-labeled analog of 2,3-Dihydroxypropyl valproate, which is a derivative of valproic acid. Valproic acid is widely known for its use as an antiepileptic and anticonvulsant, and it also acts as a mood stabilizer for individuals with bipolar disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl valproate-d5 typically involves the esterification of valproic acid with 2,3-dihydroxypropyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation and crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl valproate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydroxypropyl valproate-d5 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl valproate-d5 is similar to that of valproic acid. It exerts its effects by increasing gamma-aminobutyric acid (GABA) levels in the brain, which helps to reduce neuronal excitability. Additionally, it inhibits histone deacetylases, leading to changes in gene expression and providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl valproate-d5 is unique due to its isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification in biological systems, providing valuable insights into the metabolism and distribution of valproic acid derivatives .

Properties

Molecular Formula

C11H22O4

Molecular Weight

223.32 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-propylpentanoate

InChI

InChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3/i7D2,8D2,10D

InChI Key

SCJULDQFCFLQKF-BBPJZKKFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C(CCC)CCC)O)O

Canonical SMILES

CCCC(CCC)C(=O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.